molecular formula C22H43NO3.C2H4O2<br>C24H47NO5 B12672360 Bis(2-hydroxyethyl)(octadec-9-enoyl)ammonium acetate CAS No. 94094-34-5

Bis(2-hydroxyethyl)(octadec-9-enoyl)ammonium acetate

Cat. No.: B12672360
CAS No.: 94094-34-5
M. Wt: 429.6 g/mol
InChI Key: NXURWDLLVUKUHO-RRABGKBLSA-N
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Description

EINECS 302-135-3, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. The compound has a molecular formula of C7H5N3O6 and is commonly used in military and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.

    Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions for each step involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous nitration in large reactors, followed by purification steps to remove any unreacted toluene and by-products. The final product is then crystallized and dried to obtain pure 2,4,6-trinitrotoluene.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to produce various oxidation products.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes and other reduced products.

    Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Oxidation products include nitrobenzoic acids and other oxidized derivatives.

    Reduction: Reduction products include aminodinitrotoluenes and other amine derivatives.

    Substitution: Substitution products vary depending on the reagents used and the specific reaction conditions.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: It is used as a standard explosive in various chemical studies and experiments.

    Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products is ongoing.

    Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure on human health.

    Industry: It is used in the manufacturing of explosives and other industrial applications.

Mechanism of Action

The mechanism of action of 2,4,6-trinitrotoluene primarily involves its explosive properties. When subjected to a shock or heat, it undergoes rapid decomposition, releasing a large amount of energy in the form of an explosion. The molecular targets and pathways involved in this process include the breaking of chemical bonds and the formation of gaseous products such as nitrogen, carbon dioxide, and water vapor.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Comparison

2,4,6-trinitrotoluene is unique due to its high explosive power and stability compared to other nitroaromatic compounds. While 2,4-dinitrotoluene and 2,6-dinitrotoluene are also used in explosive formulations, they do not possess the same level of explosive energy as 2,4,6-trinitrotoluene. 1,3,5-trinitrobenzene, on the other hand, has similar explosive properties but is less commonly used due to its higher cost and more complex synthesis.

Properties

CAS No.

94094-34-5

Molecular Formula

C22H43NO3.C2H4O2
C24H47NO5

Molecular Weight

429.6 g/mol

IUPAC Name

acetic acid;(E)-N,N-bis(2-hydroxyethyl)octadec-9-enamide

InChI

InChI=1S/C22H43NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h9-10,24-25H,2-8,11-21H2,1H3;1H3,(H,3,4)/b10-9+;

InChI Key

NXURWDLLVUKUHO-RRABGKBLSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N(CCO)CCO.CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(CCO)CCO.CC(=O)O

Origin of Product

United States

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